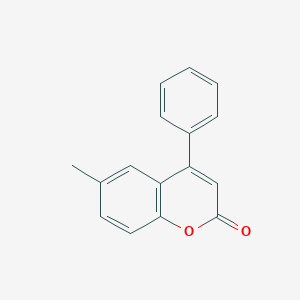

6-Methyl-4-phenylcoumarin

Vue d'ensemble

Description

6-Methyl-4-phenylcoumarin is an intermediate in the production of coumarin derivatives . It belongs to the family of benzopyrone and displays interesting pharmacological properties .

Synthesis Analysis

A new series of 6-methyl-3-phenylcoumarins and 6-methyl-3-heteroarylcoumarins have been designed, synthesized, and evaluated as monoamine oxidase inhibitors . The influence of various Lewis acids on the Pechmann ring condensation was discussed, and the optimal synthesis conditions of different 7-hydroxy-4-substituted coumarins were explored .

Molecular Structure Analysis

The molecular structure of 6-Methyl-4-phenylcoumarin is characterized by a coumarin core, which can form various compounds to combat several diseases including microbial, cancer, inflammatory, and neurodegenerative disorders .

Chemical Reactions Analysis

6-Methyl-4-phenylcoumarin derivatives have been synthesized and evaluated as monoamine oxidase inhibitors . A large proportion of the synthesized compounds selectively inhibited monoamine oxidase B .

Applications De Recherche Scientifique

Pharmacological Applications

6-Methyl-4-phenylcoumarin: derivatives have shown promise in various therapeutic areas:

For more in-depth reading, you can refer to the following articles:

- Gupta, D., Guliani, E., & Bajaj, K. (2024). Coumarin—Synthetic Methodologies, Pharmacology, and Application as Natural Fluorophore. Topics in Current Chemistry, 382(16).

- Carotti, A. (2022). A twenty-year journey exploring coumarin-based derivatives. Frontiers in Chemistry.

- Zhang, Y., et al. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances, 10(20).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

6-Methyl-4-phenylcoumarin, like other coumarins, is a secondary metabolite made up of benzene and α-pyrone rings fused together Coumarins in general have been known to interact with various biomolecules, playing a key role in fluorescent labeling .

Mode of Action

Coumarins are known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This intrinsic property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .

Biochemical Pathways

Coumarins are synthesized through the phenylpropanoid pathway, which is a branch of the larger plant secondary metabolism pathway . The biosynthesis of coumarin involves several enzymatic steps . The phenylalanine obtained from the shikimate pathway serves as the precursor for coumarin biosynthesis .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of coumarins are generally influenced by their chemical structure and the presence of functional groups .

Result of Action

Coumarins in general have demonstrated various applications in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Methyl-4-phenylcoumarin. For instance, coumarin derivatives can be incorporated into polymeric matrices to detect specific environmental factors, such as metal ions, solvent polarity, or the presence of specific analytes . The polymer-based host and the target species interact to induce changes in the fluorescence properties of the coumarin probe, providing a way to sense and monitor these environmental factors .

Propriétés

IUPAC Name |

6-methyl-4-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOOQSLXFTYOTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346978 | |

| Record name | 6-Methyl-4-phenylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-4-phenylcoumarin | |

CAS RN |

16299-22-2 | |

| Record name | 6-Methyl-4-phenylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

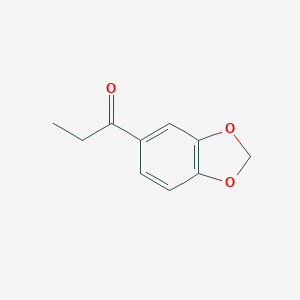

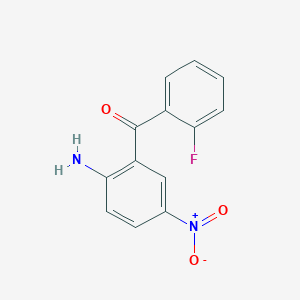

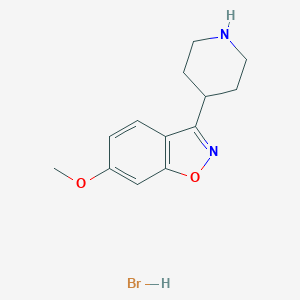

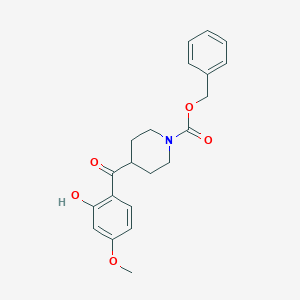

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B131741.png)

![Dodecyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B131779.png)